3-(3-methylphenyl)pyrrolidin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1267664-80-1 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
The 3-Arylpyrrolidin-2-one Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-arylpyrrolidin-2-one moiety, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This five-membered lactam ring, featuring an aryl group at the 3-position, offers a unique combination of structural rigidity and synthetic tractability, making it a "privileged scaffold" for the design of novel therapeutics. Its versatile nature allows for the exploration of diverse chemical spaces, leading to the discovery of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the 3-arylpyrrolidin-2-one core, delving into its synthesis, multifaceted biological activities, mechanisms of action, and the experimental protocols employed in its evaluation.
The Strategic Advantage of the 3-Arylpyrrolidin-2-one Core
The pyrrolidin-2-one ring system itself is a common feature in numerous natural products and FDA-approved drugs, valued for its favorable physicochemical properties, including its capacity for hydrogen bonding and conformational flexibility.[1] The introduction of an aryl substituent at the 3-position further enhances its appeal by providing a key interaction point with biological targets, often through hydrophobic and aromatic interactions. This substitution also introduces a chiral center, allowing for stereoselective interactions with enzymes and receptors, a critical aspect in modern drug design.[2] The non-planar, three-dimensional nature of the saturated pyrrolidinone ring allows for a greater exploration of pharmacophore space compared to flat, aromatic systems.[3][4]
Synthetic Strategies: Building the Core Scaffold
The construction of the 3-arylpyrrolidin-2-one framework can be achieved through a variety of synthetic routes, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step.[5][6] A common MCR approach to synthesize polysubstituted 3-arylpyrrolidin-2-ones involves the reaction of an aniline, a benzaldehyde, and a C4-dicarbonyl compound like diethyl acetylenedicarboxylate.[5][6] This method is highly efficient and allows for the facile introduction of diversity at multiple positions of the scaffold.
Experimental Protocol: One-Pot Multicomponent Synthesis of 3-Arylpyrrolidin-2-ones [5]
This protocol details a representative one-pot synthesis of a 3-aryl-3-pyrrolin-2-one derivative.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Diethyl acetylenedicarboxylate (1.0 mmol)
-
Citric acid (catalyst, 10 mol%)
-
Ethanol (solvent)
Procedure:
-
To a solution of the aromatic aldehyde and aniline in ethanol, add a catalytic amount of citric acid.
-
Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.
-
Add diethyl acetylenedicarboxylate to the reaction mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to afford the pure 3-aryl-3-pyrrolin-2-one derivative.
Palladium-Catalyzed Hydroarylation
Palladium-catalyzed reactions have revolutionized organic synthesis, and the hydroarylation of pyrrolines offers a direct route to 3-arylpyrrolidines.[7][8][9] This method involves the addition of an aryl group and a hydrogen atom across the double bond of an N-substituted pyrroline, catalyzed by a palladium complex. The choice of ligand and reaction conditions is crucial for achieving high yields and regioselectivity.
Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Arylpyrrolidines [8]
This protocol provides a general procedure for the palladium-catalyzed hydroarylation of an N-alkyl pyrroline.
Materials:
-
N-alkyl-2,5-dihydro-1H-pyrrole (pyrroline) (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (solvent)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the N-alkyl pyrroline, aryl bromide, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Add anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylpyrrolidine.
Asymmetric Synthesis
Given the importance of stereochemistry in biological activity, the asymmetric synthesis of 3-arylpyrrolidin-2-ones is of paramount importance. Chiral auxiliaries, chiral catalysts, and chiral pool starting materials are employed to control the stereochemical outcome of the reaction. For instance, enantioselective intramolecular aza-Michael additions and catalytic asymmetric hydroamination reactions have been successfully utilized for the synthesis of enantioenriched pyrrolidines.[3][4][8][10][11]
A Spectrum of Biological Activities and Underlying Mechanisms
The 3-arylpyrrolidin-2-one scaffold has been implicated in a wide range of pharmacological activities, targeting a diverse set of proteins and pathways.
Modulation of G-Protein Coupled Receptors (GPCRs)
α1-Adrenoceptor Antagonism: A significant area of research has focused on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives as potent and selective antagonists of α1-adrenergic receptors.[7][12] These receptors are involved in the regulation of blood pressure and smooth muscle contraction. Antagonism of α1-adrenoceptors can lead to vasodilation and a decrease in blood pressure, making these compounds potential therapeutic agents for hypertension.[12] The antiarrhythmic activity of some of these compounds is also linked to their α1-adrenolytic properties.[7][13]
α1-Adrenoceptor Signaling Pathway
Caption: α1-Adrenoceptor signaling cascade and its inhibition.
Serotonin 5-HT1A Receptor Agonism: N-substituted 3-arylpyrrolidines have been identified as potent and selective ligands for the serotonin 1A (5-HT1A) receptor.[14] Agonism at this receptor is associated with anxiolytic and antidepressant effects. The 5-HT1A receptor is a Gi/o-coupled GPCR that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][15]
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling pathway activation.
Enzyme Inhibition
Inorganic Pyrophosphatase Inhibition: Certain 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives have been identified as inhibitors of inorganic pyrophosphatase (PPase).[15] PPases are essential enzymes in many microorganisms, playing a crucial role in various metabolic processes. Their inhibition represents a promising strategy for the development of novel antibacterial agents.[15]
Tubulin Polymerization Inhibition: Several pyrrole-based compounds, including derivatives that can be conceptually linked to the 3-arylpyrrolidin-2-one scaffold, have demonstrated potent activity as inhibitors of tubulin polymerization.[4][16] By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. This mechanism of action is a well-established strategy in cancer chemotherapy.[4]
Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of some pyrrolidine derivatives have been attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[17][18][19][20][21][22] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic approach for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[17][22]
Antiviral Activity
The pyrrolidin-2-one scaffold has been explored for its potential as an antiviral agent, particularly against the human immunodeficiency virus (HIV).[22] Some derivatives have shown activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others have been investigated as dual inhibitors of HIV reverse transcriptase and integrase.[11][18][23][24][25] These enzymes are critical for the replication of the virus, and their inhibition is a cornerstone of antiretroviral therapy.
Structure-Activity Relationships (SAR)
Systematic modification of the 3-arylpyrrolidin-2-one scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.
| Compound Class | Key SAR Observations | Biological Activity |
| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-ones | The nature and position of substituents on the aryl ring of the piperazine moiety significantly influence affinity for α1- and α2-adrenoceptors.[12] The length of the alkyl chain connecting the pyrrolidinone and piperazine rings is also critical. | α1/α2-Adrenoceptor Antagonism, Antiarrhythmic |
| N-Substituted-3-arylpyrrolidines | The nature of the substituent on the pyrrolidine nitrogen is crucial for affinity and selectivity towards the 5-HT1A receptor.[14] | 5-HT1A Receptor Agonism |
| 3-Aroyl-1-arylpyrroles | The presence of a 3,4,5-trimethoxyphenylcarbonyl moiety at the 3-position and an aryl group at the 1-position are essential for potent tubulin polymerization inhibition.[4] | Anticancer (Tubulin Inhibition) |
Future Perspectives
The 3-arylpyrrolidin-2-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the creation of large and diverse compound libraries for high-throughput screening against a wide range of biological targets. Future research will likely focus on the development of more sophisticated asymmetric synthetic methodologies to enable the efficient and stereocontrolled synthesis of complex derivatives. Furthermore, a deeper understanding of the molecular interactions between these compounds and their biological targets, aided by computational modeling and structural biology, will facilitate the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic properties. While no FDA-approved drug currently features the specific 3-arylpyrrolidin-2-one core, the extensive and promising biological activities associated with this scaffold underscore its significant potential in future drug discovery endeavors.[2][19][26]
References
-
α1-adrenergic receptor (α1-AR)-mediated signaling pathway.... - ResearchGate. Available at: [Link]
-
Serotonin (5-HT1A) receptor signaling pathways - ResearchGate. Available at: [Link]
-
Signal transduction pathways of α 1 -adrenergic receptors in smooth... - ResearchGate. Available at: [Link]
-
Development - Activation of ERK by Alpha-1 adrenergic receptors Pathway Map - Bio-Rad. Available at: [Link]
-
Serotonergic Synapse Pathway - Creative Diagnostics. Available at: [Link]
-
Alpha-1 adrenergic receptor - Wikipedia. Available at: [Link]
-
What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - Frontiers. Available at: [Link]
-
N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC. Available at: [Link]
-
QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC. Available at: [Link]
-
The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. Available at: [Link]
-
Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - Semantic Scholar. Available at: [Link]
-
A multi-component synthesis of 3-aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. Available at: [Link]
-
HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC. Available at: [Link]
-
New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed. Available at: [Link]
-
COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. Available at: [Link]
-
FDA-approved pyrrolidine-containing drugs in 2022. - ResearchGate. Available at: [Link]
-
Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity - MDPI. Available at: [Link]
-
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PubMed. Available at: [Link]
-
Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC. Available at: [Link]
-
Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - MDPI. Available at: [Link]
-
A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradication - MDPI. Available at: [Link]
-
HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - Semantic Scholar. Available at: [Link]
-
Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation - PMC. Available at: [Link]
-
Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC. Available at: [Link]
-
Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling - MDPI. Available at: [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. Available at: [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis - PMC - NIH. Available at: [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available at: [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. Available at: [Link]
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl) - PMC. Available at: [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC. Available at: [Link]
-
Recent advances on heterocyclic compounds with antiviral properties - PMC - NIH. Available at: [Link]
-
Antiviral Interactions of Combinations of Highly Potent 2,4 (1H, 3H)-Pyrimidinedione Congeners and Other Anti-HIV Agents - PMC - NIH. Available at: [Link]
-
α 1A -adrenoceptor - IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Anti-inflammatory activity of compounds 2, 3 - ResearchGate. Available at: [Link]
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - MDPI. Available at: [Link]
-
Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties - ResearchGate. Available at: [Link]
-
Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H) - PubMed. Available at: [Link]
-
Recent Advances in Antiviral Activities of Triterpenoids - MDPI. Available at: [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC. Available at: [Link]
-
Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α1-Adrenoceptor Characteristics and Modulators [sigmaaldrich.com]
- 13. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. mdpi.com [mdpi.com]
- 16. ijpda.org [ijpda.org]
- 17. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Methylphenyl Lactam Derivatives in Anticonvulsant Research
Introduction: Addressing the Unmet Need in Epilepsy Treatment
Epilepsy is a chronic neurological disorder affecting over 50 million people worldwide, characterized by recurrent, unprovoked seizures.[1] Despite the availability of numerous antiepileptic drugs (AEDs), approximately one-third of patients continue to experience seizures, a condition known as drug-resistant epilepsy.[2][3] This significant therapeutic gap, coupled with the adverse effects associated with many current AEDs, drives the urgent need for novel, more effective, and safer anticonvulsant agents.[1] The exploration of new chemical scaffolds is a cornerstone of this endeavor, leading researchers to investigate privileged structures known for their activity in the central nervous system (CNS). Among these, the lactam moiety has emerged as a promising foundation for the development of new anticonvulsant candidates.
The Lactam Scaffold: A Privileged Structure in CNS Drug Discovery
The lactam, a cyclic amide, is a core structural feature in a wide range of biologically active compounds, including β-lactam antibiotics.[4][5] In the context of CNS disorders, certain lactam derivatives have demonstrated significant therapeutic potential. For instance, some 3,3-disubstituted 2-pyrrolidinones (five-membered lactams) and 2-piperidinones (six-membered lactams) possess potent in vivo anticonvulsant activity.[6] The structural rigidity and hydrogen bonding capabilities of the lactam ring are believed to facilitate crucial interactions with biological targets. This guide focuses on a specific, rationally designed subclass: 3-methylphenyl lactam derivatives, which combine the lactam core with a substituted aromatic ring to fine-tune physicochemical and pharmacological properties for enhanced anticonvulsant activity.
Caption: Potential mechanisms targeting synaptic transmission.
Preclinical Evaluation: A Step-by-Step Methodological Guide
The identification of promising anticonvulsant candidates requires a systematic screening process to assess efficacy and potential toxicity. [7]The initial phase typically involves high-throughput screening in validated rodent models of acute seizures. [8]
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of drug-resistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Discovery in the Field of β-Lactams: An Academic Perspective [mdpi.com]
- 5. Khan Academy [khanacademy.org]
- 6. Effects of anticonvulsant lactams on in vitro seizures in the hippocampal slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Evolving Patent Frontier of 3-Phenylpyrrolidin-2-one Analogs: A Technical Guide for Drug Discovery
Abstract
The 3-phenylpyrrolidin-2-one scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This in-depth technical guide provides a comprehensive analysis of the patent landscape for analogs of this versatile core. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from key patents and peer-reviewed literature to illuminate the therapeutic applications, synthetic strategies, structure-activity relationships (SAR), and future directions in this dynamic field. Through a detailed examination of patented compounds and their biological activities, this guide aims to equip innovators with the critical insights necessary to navigate and advance the development of next-generation 3-phenylpyrrolidin-2-one-based therapies.
Introduction: The Strategic Value of the 3-Phenylpyrrolidin-2-one Core
The five-membered lactam ring of pyrrolidin-2-one is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its conformational flexibility and capacity for hydrogen bonding make it an attractive scaffold for engaging with a variety of biological targets.[3] The incorporation of a phenyl group at the 3-position introduces a critical pharmacophoric element that has been extensively explored for its interactions with CNS targets. This strategic combination has given rise to a rich patent landscape of analogs with a primary focus on neurological and psychiatric disorders.[4]
The inherent chirality and three-dimensional nature of the pyrrolidinone ring allow for a greater exploration of chemical space compared to flat, aromatic systems, a feature that is increasingly recognized as crucial for developing successful clinical candidates.[5] This guide will dissect the intellectual property surrounding these molecules, offering a granular view of the innovations that are shaping this therapeutic area.
Therapeutic Landscape: Patented Applications of 3-Phenylpyrrolidin-2-one Analogs
The patent literature reveals a concentrated effort to develop 3-phenylpyrrolidin-2-one analogs for a range of CNS conditions, with a significant emphasis on epilepsy and other seizure-related disorders.
Anticonvulsant Activity: A Primary Focus
A substantial body of patent filings underscores the potential of 3-phenylpyrrolidin-2-one derivatives as potent anticonvulsants. These compounds are being investigated for their ability to modulate neuronal excitability, a key factor in the pathophysiology of epilepsy.
Key patents in this area, such as US20200360342A1 , disclose aryl-substituted pyrrolidin-2-one derivatives for the treatment of seizures.[6] This patent specifically highlights the activity of racemic 3-ethyl-3-phenylpyrrolidin-2-one in animal models of medically refractory epilepsy, indicating a potential for these compounds to address unmet needs in epilepsy treatment.[6]
The proposed mechanisms of action for the anticonvulsant effects of these analogs are often linked to their structural similarity to GABA, suggesting a potential interaction with GABAergic pathways.[7] Additionally, modulation of serotonergic or α1-adrenergic receptors has been implicated in the seizure-reducing effects of some pyrrolidin-2-one derivatives.[7] Research into related pyrrolidine-2,5-dione structures suggests that interaction with neuronal voltage-sensitive sodium channels is a plausible mechanism of action.[8]
Nootropic and Neuroprotective Applications
Beyond anticonvulsant activity, patents have also explored the potential of these analogs as nootropic agents, aiming to enhance cognitive function. The Russian patent RU2611623C2 , for instance, describes a 4-phenylpyrrolidin-2-one derivative with demonstrated nootropic effects.[9] This suggests that subtle structural modifications to the core scaffold can shift the therapeutic application towards cognitive enhancement and neuroprotection.
The development of these compounds for neurodegenerative diseases like Alzheimer's is also an active area of research, with some patents claiming their use in treating cognitive impairment associated with such conditions.[10]
Other CNS and Non-CNS Applications
While the primary focus remains on CNS disorders, the versatility of the pyrrolidinone scaffold has led to explorations in other therapeutic areas. These include potential applications as antibacterial agents and for the treatment of pain.[1] The broad spectrum of biological activities associated with pyrrolone and pyrrolidinone derivatives, including anti-inflammatory, anticancer, and antidepressant effects, suggests that the patent landscape for 3-phenylpyrrolidin-2-one analogs may continue to expand into new therapeutic indications.[1][2]
Key Patented Analogs and Structure-Activity Relationships (SAR)
The analysis of patented compounds provides valuable insights into the structure-activity relationships that govern the efficacy of 3-phenylpyrrolidin-2-one analogs.
Substitution at the 3-Position
The nature of the substituent at the 3-position of the pyrrolidin-2-one ring, in addition to the phenyl group, is a critical determinant of anticonvulsant activity. The presence of a small alkyl group, such as an ethyl group, at this position has been shown to be effective in preclinical models of epilepsy.[6]
Aromatic Ring Substitution
Modifications to the phenyl ring at the 3-position can significantly impact biological activity. Patents and research articles describe various substitutions on this ring, including halogens and other electron-withdrawing or electron-donating groups, to fine-tune the compound's properties.[11] For example, in a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives, the position of the chlorine atom on the phenyl ring influenced the anticonvulsant potency.[11]
N-Substitution of the Pyrrolidinone Ring
Functionalization of the nitrogen atom of the pyrrolidinone ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these analogs. Various alkyl and aryl groups have been introduced at this position to optimize activity and target engagement.[12]
The following table summarizes representative patented 3-phenylpyrrolidin-2-one analogs and their reported biological activities:
| Compound Structure | Patent/Reference | Therapeutic Application | Reported Biological Activity/Significance |
| Racemic 3-ethyl-3-phenylpyrrolidin-2-one | US20200360342A1[6] | Anticonvulsant | Active in animal models of medically refractory epilepsy.[6] |
| Potassium 1-[(4-phenyl-2-pyrrolidone-1-yl)acetyl] taurate | RU2611623C2[9] | Nootropic | Demonstrates nootropic activity.[9] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MDPI[11] | Anticonvulsant | Showed significant anticonvulsant activity in MES and 6 Hz tests.[11] |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MDPI[13] | Anticonvulsant | Active in MES and 6 Hz seizure models.[13] |
Synthetic Methodologies in the Patent Literature
The patent literature provides valuable insights into the synthetic routes for accessing the 3-phenylpyrrolidin-2-one core and its derivatives. These methods are crucial for the practical application and further development of these compounds.
Synthesis of the Core 3-Phenylpyrrolidin-2-one Scaffold
A common approach to constructing the 3-phenylpyrrolidin-2-one core involves the cyclization of a suitable precursor. One patented method describes the N-alkylation of 4-phenyl-pyrrolidin-2-one as a key step.[12]
Below is a generalized workflow for the synthesis of the 3-phenylpyrrolidin-2-one scaffold, based on methodologies described in the patent literature.
Figure 1: Generalized workflow for the synthesis of the 3-phenylpyrrolidin-2-one core.
Derivatization Strategies
Once the core scaffold is obtained, various derivatization strategies are employed to generate a library of analogs for SAR studies.
-
N-Alkylation/Arylation: The nitrogen of the pyrrolidinone ring can be readily functionalized using alkyl or aryl halides in the presence of a base.[12]
-
Substitution at the 3-Position: Introduction of substituents at the 3-position can be achieved through various methods, including alkylation of the corresponding enolate.
-
Modification of the Phenyl Ring: Standard aromatic substitution reactions can be used to introduce a variety of functional groups onto the phenyl ring.
Detailed Experimental Protocol: N-Alkylation of 4-Phenyl-pyrrolidin-2-one (Adapted from Patent Literature)
The following protocol is a representative example of an N-alkylation reaction described in the patent literature for the synthesis of 3-phenylpyrrolidin-2-one analogs.[12]
Materials:
-
4-Phenyl-pyrrolidin-2-one
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous solvent (e.g., benzene, THF)
-
Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of 4-phenyl-pyrrolidin-2-one in the anhydrous solvent under an inert atmosphere, add sodium hydride portion-wise at room temperature.
-
Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
After completion, cool the reaction mixture to room temperature and quench cautiously with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as distillation or column chromatography, to obtain the desired N-alkylated-4-phenyl-pyrrolidin-2-one.
Future Directions and Opportunities
The patent landscape for 3-phenylpyrrolidin-2-one analogs indicates a field ripe with opportunities for further innovation.
-
Exploration of New Therapeutic Targets: While the focus has been on CNS disorders, the broad biological activity of the pyrrolidinone scaffold suggests potential for applications in other areas such as oncology, infectious diseases, and inflammatory conditions.
-
Stereoselective Synthesis and Chiral Analogs: Many of the patented compounds are racemic mixtures. The development of stereoselective synthetic routes to access enantiomerically pure analogs could lead to compounds with improved potency and reduced off-target effects.
-
Multi-target Ligands: The complexity of many CNS diseases suggests that compounds capable of modulating multiple targets may offer superior therapeutic benefits.[14] Designing 3-phenylpyrrolidin-2-one analogs with polypharmacological profiles is a promising avenue for future research.
-
Advanced Drug Delivery Systems: Formulations that enhance the bioavailability and brain penetration of these compounds could significantly improve their therapeutic efficacy.
The logical relationship between the current research focus and future opportunities is illustrated in the diagram below.
Figure 2: The innovation trajectory from current research focus to future opportunities.
Conclusion
The patent landscape for 3-phenylpyrrolidin-2-one analogs is a testament to the enduring value of this scaffold in drug discovery. The concentrated efforts in the development of anticonvulsant and nootropic agents have yielded a wealth of chemical and biological data that can be leveraged for future innovation. By understanding the key patented compounds, their synthetic routes, and the underlying structure-activity relationships, researchers and drug development professionals are well-positioned to build upon this foundation and unlock the full therapeutic potential of this remarkable class of molecules. The continued exploration of new therapeutic targets, the pursuit of stereochemically defined analogs, and the design of multi-target ligands will undoubtedly shape the next chapter in the story of 3-phenylpyrrolidin-2-one derivatives.
References
- Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the tre
-
Structures of pyrrolidones with anticonvulsant activity. ResearchGate. [Link]
-
Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives. PubMed. [Link]
-
Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI. [Link]
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]
-
Lead compounds 1 and 2 from the previous studies[⁸] and general structures of the new derivatives (Series 1 and 2). ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
- Phenylpiperidines and phenylpyrrolidines. US7279491B2.
-
A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Semantic Scholar. [Link]
- 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same. US4556674A.
-
3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione. PubChem. [Link]
-
Patent & Publications. Pharma Inventor Inc. [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]
-
Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. PubMed. [Link]
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. PMC. [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. [Link]
-
Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. MDPI. [Link]
- 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. US6784197B2.
-
Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology: Identification of (S). PMC. [Link]
-
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology: Identification of (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252) as a Potent, Brain Penetrant Kv7.2 Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. US20200360342A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures - Google Patents [patents.google.com]
- 7. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. US7279491B2 - Phenylpiperidines and phenylpyrrolidines - Google Patents [patents.google.com]
- 11. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 12. US4556674A - 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
Methodological & Application
procedure for alkylation of pyrrolidin-2-one with 3-methylbenzyl halides
Application Note: Selective N-Alkylation of Pyrrolidin-2-one with 3-Methylbenzyl Halides
Part 1: Executive Summary & Scientific Rationale
1.1 Introduction
The N-alkylation of lactams (cyclic amides) is a pivotal transformation in the synthesis of racetam-class nootropics, anticonvulsants (e.g., Levetiracetam), and various peptidomimetics. This guide details the protocol for synthesizing
1.2 The Challenge: Ambident Nucleophilicity Pyrrolidin-2-one is an ambident nucleophile.[1] Upon deprotonation, the negative charge is delocalized between the nitrogen and the oxygen atoms (the lactam enolate).
-
N-Alkylation (Thermodynamic Control): Favored by soft electrophiles (alkyl halides), polar aprotic solvents, and counterions that do not tightly coordinate oxygen.
-
O-Alkylation (Kinetic/Hard Control): Favored by hard electrophiles (e.g., trialkyloxonium salts) or conditions where the cation coordinates tightly to the nitrogen, leaving oxygen exposed.
1.3 Mechanistic Pathway
The reaction proceeds via an
Figure 1: Mechanistic pathway highlighting the competition between N- and O-alkylation.
Part 2: Experimental Protocols
We present two validated methods. Method A is the "Gold Standard" for high-purity, small-scale synthesis using Sodium Hydride (NaH).[1] Method B is a "Green/Scalable" approach using Phase Transfer Catalysis (PTC), suitable for larger batches.
Pre-Reaction Safety Checklist
-
3-Methylbenzyl Bromide/Chloride: Potent lachrymator and skin irritant.[1] Handle only in a fume hood.[1]
-
Sodium Hydride (NaH): Reacts violently with water to release flammable hydrogen gas.[1] Use dry solvents.[1][2]
-
Solvents: DMF and Toluene are toxic; avoid inhalation.[1]
Method A: High-Purity Synthesis (NaH/DMF)
Best for: Medicinal chemistry libraries, milligram to gram scale, high yield.
Reagents:
-
Pyrrolidin-2-one (1.0 equiv)[1]
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)[1]
-
3-Methylbenzyl bromide (1.1 equiv)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide) or THF.[1]
Protocol:
-
Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Base Preparation: Add NaH (1.2 equiv) to the flask. (Optional: Wash NaH with dry hexane 3x to remove mineral oil if high purity is required immediately, though usually unnecessary for this reaction).
-
Solvent Addition: Suspend NaH in anhydrous DMF (0.5 M concentration relative to lactam) under
flow. Cool to 0°C in an ice bath. -
Deprotonation: Add Pyrrolidin-2-one (1.0 equiv) dropwise via syringe.[1]
-
Alkylation: Cool the mixture back to 0°C. Add 3-Methylbenzyl bromide (1.1 equiv) dropwise.
-
Rate: Add slowly to prevent exotherm.[1]
-
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1).[1] Product is usually less polar than the starting lactam.
-
-
Quench: Carefully add saturated
solution (aq) to quench excess hydride.[1] -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
.[1]
Method B: Scalable Phase Transfer Catalysis (KOH/Toluene)
Best for: Process development, multi-gram scale, avoiding hazardous hydrides.
Reagents:
-
Pyrrolidin-2-one (1.0 equiv)[1]
-
Potassium Hydroxide (KOH), pulverized solid (2.0 equiv)
-
3-Methylbenzyl bromide (1.1 equiv)[1]
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)
-
Solvent: Toluene (Reagent grade).[1]
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and stir bar.
-
Charging: Add Pyrrolidin-2-one, Toluene (0.5 M), pulverized KOH, and TBAB.
-
Alkylation: Add 3-Methylbenzyl bromide at RT.
-
Reaction: Heat the mixture to 50–80°C.
-
Note: PTC reactions often require mild heat to facilitate the transfer of the anion across the solid-liquid interface.
-
-
Duration: Stir for 6–12 hours.
-
Workup: Cool to RT. Filter off the solid salts (KBr, excess KOH). Concentrate the filtrate under reduced pressure.
Part 3: Data Analysis & Post-Processing
Purification Strategy
| Method | Suitability | Notes |
| Vacuum Distillation | High (Liquids) | The product is likely a high-boiling oil.[1] Kugelrohr distillation is ideal.[1] |
| Column Chromatography | High (Small Scale) | Stationary Phase: Silica Gel 60.[1] Eluent: 0-5% MeOH in DCM or 50% EtOAc/Hexane.[1] |
| Crystallization | Low | Most N-benzyl lactams are oils unless the benzyl group is highly substituted.[1] |
Workflow Logic
Figure 2: Decision matrix and workflow for Method A (NaH) vs. Method B (PTC).
Part 4: Troubleshooting & Critical Process Parameters (CPPs)
-
O-Alkylation (Side Product):
-
Symptom:[1][5][6] New spot on TLC with very different Rf, or "imino ether" peaks in IR (C=N stretch around 1660 cm⁻¹ vs Lactam C=O around 1680 cm⁻¹).
-
Fix: Ensure the solvent is non-polar (Method B) or strictly polar aprotic (Method A). Avoid silver salts.[1] Ensure the halide is a Bromide or Iodide (softer leaving groups favor N-attack).[1]
-
-
Incomplete Conversion:
-
Moisture Contamination:
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General mechanism of ambident nucleophiles).
-
Chung, K. H., et al. (2002). "Synthesis and biological evaluation of pyrrolidin-2-one derivatives." Archives of Pharmacal Research.[1] Link
-
Halpern, M. (2002).[1] "Phase Transfer Catalysis in the Pharmaceutical Industry." Organic Process Research & Development. Link
-
Dai, W., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters. Link
-
PrepChem. "Synthesis of N-Benzyl-2-pyrrolidone." (Standard protocol adaptation). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00983E [pubs.rsc.org]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
microwave-assisted synthesis of 3-substituted gamma-lactams
Application Note: Microwave-Assisted Synthesis of 3-Substituted Gamma-Lactams
Executive Summary
The
This guide details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving yields and diastereoselectivity. We focus on two distinct, robust mechanistic pathways: Atom Transfer Radical Cyclization (ATRC) for precise C3-functionalization and Multicomponent Ugi-Post-Condensation for high-diversity library generation.
Mechanistic Strategies & Microwave Effects
The Microwave Advantage
In gamma-lactam synthesis, microwave irradiation offers more than just rapid heating.[1] The dipolar polarization of polar solvents (e.g., DMF, water) and reagents aligns with the electric field, generating internal heat.
-
Arrhenius Acceleration: The rapid rise to target temperature (
) overcomes high activation energy barriers ( ) associated with ring closures (entropic cost). -
Specific Heating: In metal-catalyzed reactions (e.g., Cu or Ru), the catalyst often couples strongly with the microwave field, creating "molecular radiators" that locally superheat the active site, enhancing turnover frequency (TOF).
Strategic Pathways
We present two complementary strategies:
-
Pathway A: Cu-Catalyzed ATRC (Radical Route)
-
Pathway B: Ugi-4CR / Cyclization (Ionic Route)
Experimental Protocols
Protocol A: Cu-Catalyzed Atom Transfer Radical Cyclization (ATRC)
Target: 3,3-dichloro-4-alkyl-1-arylpyrrolidin-2-ones
Reagents:
-
Substrate:
-allyl- -dichloroacetamide derivative (1.0 equiv) -
Catalyst: CuCl (30 mol%)
-
Ligand: TPMA (Tris(2-pyridylmethyl)amine) (30 mol%) or TMEDA (cheaper alternative)
-
Reducing Agent: Ascorbic acid (10 mol%) – allows lower catalyst loading by regenerating Cu(I)
-
Solvent: Acetonitrile (MeCN) or DMF (degassed)
Procedure:
-
Preparation: In a microwave-transparent vial (e.g., 10 mL Pyrex), dissolve the
-allyl-dichloroacetamide (0.5 mmol) in MeCN (3 mL). -
Catalyst Addition: Add CuCl (15 mg) and ligand (TPMA, 43 mg). Cap the vial with a septum and purge with
for 2 minutes to remove (critical for radical lifetime). -
Microwave Parameters:
-
Mode: Dynamic Power (maintain Temp).
-
Temperature: 110 °C.
-
Hold Time: 15 minutes.
-
Stirring: High.
-
Pressure Limit: 250 psi.
-
-
Workup: Cool to RT. Filter the mixture through a short pad of silica/Celite to remove copper salts. Wash with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validation:
-
Success Indicator: Disappearance of the allyl alkene peaks in
NMR ( 5.0–6.0 ppm) and appearance of cyclic diastereotopic protons. -
Troubleshooting: If conversion is low, increase temperature to 130 °C rather than time. Radical termination competes with propagation over long times.
Protocol B: Green Aqueous Multicomponent Synthesis
Target: 3-substituted-3-pyrrolin-2-ones (Unsaturated analogs)
Reagents:
-
Aldehyde: Benzaldehyde derivative (1.0 equiv)
-
Amine: Aniline derivative (1.0 equiv)
-
Alkyne: Dialkyl acetylenedicarboxylate (1.0 equiv)
-
Catalyst:
-Toluenesulfonic acid ( -TsOH) (10 mol%) -
Solvent: Water (3 mL)
Procedure:
-
Assembly: Mix aldehyde (1 mmol), amine (1 mmol), and alkyne (1 mmol) in a 10 mL crimp-sealed microwave vial containing water (3 mL) and
-TsOH. -
Microwave Parameters:
-
Power: 300 W (Fixed power mode can be used if T-control is active).
-
Temperature: 100 °C.
-
Time: 10 minutes.
-
-
Workup: The product often precipitates out of the water upon cooling. Filter the solid. If oil forms, extract with EtOAc (2 x 5 mL).
-
Purification: Recrystallization from Ethanol/Water.[8]
Data Analysis & Comparison
Table 1: Efficiency Comparison (Microwave vs. Thermal)
| Reaction Type | Method | Temperature | Time | Yield (%) | Solvent Usage |
| ATRC (Radical) | Thermal Reflux | 80 °C | 12–24 h | 65–70% | High (50 mL) |
| Microwave | 110 °C | 15 min | 85–92% | Low (3 mL) | |
| Ugi-Cascade | Thermal Stirring | 25 °C | 48 h | 55% | Medium |
| Microwave | 100 °C | 10 min | 82–90% | Solvent-Free/Water |
Note: Data aggregated from comparative studies (see References).
Visualizing the Workflow
Figure 1: Cu-Catalyzed ATRC Mechanism & Workflow
This diagram illustrates the radical generation and cyclization pathway accelerated by microwave irradiation.
Caption: The Cu(I)/Cu(II) redox shuttle mediates the radical transfer. Microwave energy accelerates the endothermic cyclization step.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning ( | Degas solvent thoroughly with Argon/Nitrogen bubbling for 5 mins before sealing. |
| High Pressure | Solvent vapor pressure | Switch from Acetonitrile (bp 82°C) to DMF (bp 153°C) or reduce reaction volume. |
| Side Products (Polymers) | Radical concentration too high | Reduce microwave power to lower the instantaneous radical concentration; add Ascorbic Acid as a reducing agent. |
| Incomplete Ring Closure | Steric hindrance at C3 | Increase temperature to 140°C; switch to a more active ligand (e.g., TPMA). |
References
-
Severin, K. "Ruthenium-catalyzed atom transfer radical cyclization of N-allyl-alpha-haloacetamides." Current Organic Chemistry, 2006. 9
-
Ghelfi, F., et al. "Microwave-assisted atom transfer radical cyclization in the synthesis of 3,3-dichloro-gamma-lactams." Molecules, 2024.[10] 4[11]
-
Hulme, C. "Microwave-assisted multicomponent reactions for the synthesis of heterocycles." Topics in Heterocyclic Chemistry, 2006. 12[1][9]
-
Rao, P. V., et al. "Microwave assisted green synthetic methodology for substituted pyrrolidinones." International Journal of ChemTech Research, 2020.[13] 14[1][4][9]
-
Chang, S., et al. "Copper-Catalyzed γ-C(sp3)−H Lactamization and Iminolactonization." Journal of the American Chemical Society, 2021. 15
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ajrconline.org [ajrconline.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 and Their Cytotoxic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. γ-Lactam synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Copper-Catalyzed γ-C(sp3)−H Lactamization and Iminolactonization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Functionalization of 3-Arylpyrrolidin-2-one
Introduction: The Significance of the 3-Arylpyrrolidin-2-one Scaffold in Modern Drug Discovery
The 3-arylpyrrolidin-2-one motif is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Its rigid, five-membered lactam structure, combined with the three-dimensional orientation of the aryl substituent, allows for precise interactions with biological targets, leading to potent and selective therapeutic agents.[2] The nitrogen atom of the pyrrolidin-2-one ring presents a critical handle for synthetic modification, enabling the introduction of diverse substituents that can modulate a compound's physicochemical properties, pharmacokinetic profile, and target engagement. Consequently, the strategic functionalization of this nitrogen position is a cornerstone of lead optimization in numerous drug discovery programs.[3][4]
This comprehensive guide provides an in-depth exploration of the key methodologies for the N-functionalization of 3-arylpyrrolidin-2-ones. We will delve into the mechanistic underpinnings of these transformations, present detailed and field-proven experimental protocols, and offer insights into troubleshooting and optimization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of this important class of molecules.
I. N-Alkylation: Introducing Aliphatic Diversity
N-alkylation is a fundamental transformation for introducing a wide range of aliphatic groups at the nitrogen position of 3-arylpyrrolidin-2-ones. These modifications can significantly impact a molecule's lipophilicity, metabolic stability, and receptor binding affinity.
A. Mechanistic Principles of N-Alkylation
The N-alkylation of lactams, including 3-arylpyrrolidin-2-ones, typically proceeds via a nucleophilic substitution reaction. The lactam nitrogen, being weakly acidic, can be deprotonated by a suitable base to form a nucleophilic amidate anion. This anion then attacks an alkyl halide or another electrophilic alkylating agent to form the desired N-alkylated product. The choice of base and reaction conditions is crucial to avoid side reactions, such as O-alkylation or elimination.[5]
B. Experimental Protocol: Microwave-Assisted N-Alkylation under Phase-Transfer Catalysis
This protocol describes a rapid and efficient solvent-free method for the N-alkylation of 3-arylpyrrolidin-2-one using microwave irradiation and a phase-transfer catalyst.[5]
Workflow for Microwave-Assisted N-Alkylation
Caption: Workflow for microwave-assisted N-alkylation.
Materials:
-
3-Arylpyrrolidin-2-one (1.0 equiv)
-
Alkyl halide (e.g., benzyl chloride, 1.5 equiv)
-
Potassium hydroxide (KOH), powdered (4.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (4.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Reagent Preparation: In a mortar, thoroughly grind potassium hydroxide (4.0 equiv). Add potassium carbonate (4.0 equiv), tetrabutylammonium bromide (0.1 equiv), and the 3-arylpyrrolidin-2-one (1.0 equiv). Mix the solids thoroughly with a pestle.
-
Reaction Setup: Transfer the solid mixture to an open conical flask suitable for microwave irradiation. Add the alkyl halide (1.5 equiv) dropwise while stirring with a spatula to ensure even distribution.
-
Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate at a reduced power (e.g., 300W) for a short duration (e.g., 60-180 seconds).[5] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Add dichloromethane and water to the flask and stir until the solids are dissolved. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkyl-3-arylpyrrolidin-2-one.
Table 1: Representative Conditions for Microwave-Assisted N-Alkylation [5]
| Entry | 3-Arylpyrrolidin-2-one | Alkylating Agent | Power (W) | Time (s) | Yield (%) |
| 1 | 3-Phenylpyrrolidin-2-one | Benzyl chloride | 300 | 115 | >95 |
| 2 | 3-(4-Chlorophenyl)pyrrolidin-2-one | Ethyl bromide | 300 | 150 | 92 |
| 3 | 3-(4-Methoxyphenyl)pyrrolidin-2-one | Propyl iodide | 300 | 180 | 90 |
II. N-Arylation: Forging the C-N Aryl Bond
N-arylation introduces an aromatic or heteroaromatic moiety onto the lactam nitrogen, a key transformation for accessing compounds with diverse pharmacological profiles, including potassium channel openers and anti-Alzheimer agents.[3][4]
A. Mechanistic Overview: Transition Metal-Catalyzed Pathways
The N-arylation of lactams is predominantly achieved through transition metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) being the most prominent methods.[3][6][7]
-
Buchwald-Hartwig Amination: This reaction involves the palladium-catalyzed coupling of an amine (or in this case, a lactam) with an aryl halide or triflate.[6] The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated lactam, and finally, reductive elimination to form the N-aryl lactam and regenerate the Pd(0) catalyst.[8] The choice of phosphine ligand is critical for the success of this reaction.[9]
-
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed N-arylation reaction.[7] While classic Ullmann conditions often require harsh temperatures, modern protocols utilize ligands to facilitate the reaction under milder conditions.[10] The mechanism is thought to involve the formation of a copper(I)-amidate complex, which then reacts with the aryl halide.[10][11]
B. Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol details a general procedure for the palladium-catalyzed N-arylation of 3-arylpyrrolidin-2-one.[6][12]
Workflow for Buchwald-Hartwig N-Arylation
Caption: Workflow for Buchwald-Hartwig N-arylation.
Materials:
-
3-Arylpyrrolidin-2-one (1.0 equiv)
-
Aryl halide (e.g., aryl bromide, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the 3-arylpyrrolidin-2-one (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction and Concentration: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-3-arylpyrrolidin-2-one.
Table 2: Comparison of Catalytic Systems for N-Arylation
| Method | Catalyst System | Base | Solvent | Temperature (°C) | Key Advantages |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80-110 | Broad substrate scope, high yields |
| Ullmann | CuI / Ligand | K₃PO₄ | DMF/Toluene | 90-120 | Cost-effective catalyst |
| Photoredox | Organic Dye | - | Aqueous Media | Ambient | Mild, metal-free conditions[13] |
III. N-Acylation: Introduction of Carbonyl Functionality
N-acylation introduces a carbonyl group at the nitrogen position, leading to the formation of N-acyl-3-arylpyrrolidin-2-ones (imides). This functionalization can alter the electronic properties and hydrogen bonding capabilities of the molecule, which is often desirable in drug design.
A. Mechanistic Considerations
N-acylation is typically achieved by reacting the 3-arylpyrrolidin-2-one with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. The base deprotonates the lactam nitrogen, and the resulting amidate attacks the electrophilic carbonyl carbon of the acylating agent.
B. Experimental Protocol: N-Acylation with an Acid Chloride
This protocol provides a straightforward method for the N-acylation of 3-arylpyrrolidin-2-one.
Workflow for N-Acylation
Caption: Workflow for N-acylation with an acid chloride.
Materials:
-
3-Arylpyrrolidin-2-one (1.0 equiv)
-
Acid chloride (1.1 equiv)
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the 3-arylpyrrolidin-2-one (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add anhydrous pyridine (1.2 equiv) to the solution, followed by the dropwise addition of the acid chloride (1.1 equiv).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acyl-3-arylpyrrolidin-2-one.
IV. Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (for N-arylation) | Use a pre-catalyst or pre-activate the catalyst. Ensure anhydrous and anaerobic conditions.[9] |
| Incorrect base | For N-alkylation, ensure the base is strong enough for deprotonation. For N-arylation, screen different bases (e.g., NaOtBu, K₃PO₄).[9] | |
| Poorly chosen ligand (for N-arylation) | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.[9] | |
| Side Product Formation | O-alkylation | Use a stronger base and a less polar solvent to favor N-alkylation. |
| Hydrodehalogenation (for N-arylation) | Screen different bases and ensure strictly anhydrous conditions.[9] | |
| Incomplete Reaction | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. |
| Steric hindrance | For sterically hindered substrates, more forcing conditions or a more active catalyst system may be required. |
V. Conclusion
The N-functionalization of 3-arylpyrrolidin-2-ones represents a powerful strategy for the generation of novel chemical entities with significant therapeutic potential. The methodologies outlined in this guide, from rapid microwave-assisted N-alkylations to sophisticated transition metal-catalyzed N-arylations, provide a robust toolkit for the medicinal chemist. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity. The continued development of milder and more efficient catalytic systems will undoubtedly further expand the synthetic accessibility and chemical diversity of this important class of compounds.
References
-
Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Publikationsserver der Universität Regensburg. [Link]
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link]
-
Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Synthesis of chiral lactams by asymmetric nitrogen insertion. PMC - NIH. [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. [Link]
-
N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. Research Square. [Link]
-
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]
-
Catalytic, Enantioselective N-Acylation of Lactams and Thiolactams Using Amidine-Based Catalysts | Request PDF. ResearchGate. [Link]
- Method of producing n-alkyl lactams.
-
Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. PMC. [Link]
-
Enantioselective Organophotocatalytic α-Functionalization of Aldehydes with N-Lactam Radicals: A Viable Strategy for the Telescoped Synthesis of Levetiracetam. Organic Letters. [Link]
-
Nickel-Catalyzed Cyclization/Carbonylation Reaction of N-Allylbromoacetamides with Arylboronic Acids toward 2-Pyrrolidinones. Organic Letters. [Link]
-
Structural Characterization of N-Protonated Amides. Regioselective N-Activation of Medium-Bridged Twisted Lactams. PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. PMC. [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. [Link]
-
N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers. Bioorganic & Medicinal Chemistry. [Link]
-
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Catalytic, Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. PMC. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
N -Alkyl amide synthesis via N -alkylation of amides with alcohols. ResearchGate. [Link]
-
Synthesis of 3-pyrrolin-2-ones. Organic Chemistry Portal. [Link]
-
Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. arkat usa. [Link]
-
Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]
-
Precise N-Alkylation via Cs-LTA Zeolites: Mechanistic Insights and Green Catalytic Synthesis of High-Yield BBIT through Ion-Exchange Optimization. ACS Publications. [Link]
-
One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. PubMed. [Link]
-
Alkylation of N-Substituted 2-Phenylacetamides. ResearchGate. [Link]
-
QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. PMC. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
New synthetic reactions. Alkylation of lactam derivatives. The Journal of Organic Chemistry. [Link]
-
a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted ... PMC. [Link]
-
Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. [Link]
-
chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. d-nb.info [d-nb.info]
- 3. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. surface.syr.edu [surface.syr.edu]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
Application Notes and Protocols for the One-Pot Synthesis of 3-Arylpyrrolidin-2-ones from Esters and Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 3-Arylpyrrolidin-2-ones in Modern Drug Discovery
The pyrrolidin-2-one, or γ-lactam, is a five-membered cyclic amide that serves as a cornerstone in medicinal chemistry. Its rigid, yet three-dimensional structure provides an excellent scaffold for the spatial presentation of pharmacophoric elements, making it a "privileged structure" in drug design.[1] The introduction of an aryl group at the 3-position of the pyrrolidin-2-one ring gives rise to a class of compounds with a broad spectrum of biological activities, including potent and selective ligands for serotonin and dopamine receptors, histone deacetylase (HDAC) inhibitors, and agents with potential applications in treating leishmaniasis and other neurological disorders.[1] The pyrrolidine moiety is found in over 20 FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[2]
The development of efficient and scalable synthetic routes to these valuable compounds is a key objective for process chemists and medicinal chemists alike. Traditional multi-step syntheses often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant waste generation. In contrast, one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer a more elegant and sustainable approach. This application note provides a detailed guide to a robust one-pot synthesis of 3-arylpyrrolidin-2-ones from readily available esters and amines, emphasizing the underlying chemical principles and providing a detailed experimental protocol.
Reaction Mechanism: A Tandem Approach to Pyrrolidin-2-one Formation
The one-pot synthesis of 3-arylpyrrolidin-2-ones from esters can be achieved through a tandem sequence of reactions. A particularly effective strategy involves the α-alkylation of an aryl-substituted ester with a suitable two-carbon synthon containing a masked amine functionality, followed by in-situ reduction and spontaneous cyclization.[3] This approach, while technically a sequence of reactions, can be performed in a "one-pot" manner by avoiding the isolation and purification of the intermediate, thereby streamlining the synthetic process.
The key steps in this transformation are:
-
α-Deprotonation and Alkylation: An aryl-substituted ester, such as methyl phenylacetate, is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS). The resulting enolate then undergoes a nucleophilic substitution (SN2) reaction with a 2-azidoethyl triflate. The azide group serves as a stable, non-basic precursor to the primary amine required for the subsequent cyclization.
-
Azide Reduction: Following the alkylation, the azide group in the intermediate is reduced to a primary amine. This can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option, producing only nitrogen gas as a byproduct.
-
Intramolecular Cyclization (Lactamization): The newly formed primary amine undergoes a spontaneous or thermally induced intramolecular nucleophilic attack on the ester carbonyl. This cyclization reaction, known as lactamization, results in the formation of the thermodynamically stable five-membered pyrrolidin-2-one ring, with the elimination of an alcohol (e.g., methanol).
This tandem process is highly efficient and allows for the construction of the 3-arylpyrrolidin-2-one core in a single, continuous operation.
Experimental Protocol: One-Pot Synthesis of 3-Phenylpyrrolidin-2-one
This protocol is adapted from the work of Brunotte, L. et al. (2024) and provides a method for the synthesis of 3-phenylpyrrolidin-2-one from methyl phenylacetate.[3]
Materials and Equipment
-
Reagents:
-
Methyl phenylacetate
-
2-Azidoethyl trifluoromethanesulfonate (prepared from 2-azidoethan-1-ol)
-
Lithium hexamethyldisilazide (LHMDS) (1.0 M solution in THF)
-
Palladium on carbon (10 wt-%)
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrogen (H₂) gas
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Hydrogenation apparatus (e.g., H-Cube® flow reactor or a Parr shaker)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Flash chromatography system
-
Step-by-Step Procedure
1. α-Alkylation of Methyl Phenylacetate:
-
Under an inert atmosphere, add anhydrous THF to a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyl phenylacetate in anhydrous THF to the flask.
-
Add a 1.0 M solution of LHMDS in THF dropwise to the reaction mixture. Stir for 30 minutes at -78 °C to ensure complete deprotonation.
-
Slowly add a solution of 2-azidoethyl trifluoromethanesulfonate in anhydrous THF to the enolate solution.
-
Allow the reaction mixture to stir at -78 °C for 3 hours.
-
Quench the reaction by the addition of a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Note: For a true one-pot procedure, the crude reaction mixture containing the azido ester can be carried forward to the next step after a simple aqueous workup to remove salts, without chromatographic purification.
2. Azide Reduction and Cyclization:
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with 1 M HCl, and then with saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude azido ester.
-
Dissolve the crude azido ester in methanol.
-
For the reduction, either use a flow hydrogenation reactor (e.g., H-Cube® with a 10% Pd/C cartridge) or a batch hydrogenation setup (Parr shaker) with 10% Pd/C catalyst under a hydrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS for the complete consumption of the azide.
-
Upon completion of the reduction, filter off the Pd/C catalyst.
-
Heat the resulting methanolic solution of the amine at 60 °C overnight (approximately 16 hours) to induce cyclization.
3. Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude lactam by flash chromatography on silica gel to obtain the pure 3-phenylpyrrolidin-2-one.
Process Optimization and Troubleshooting
The efficiency and success of this one-pot synthesis depend on several critical parameters. The following table summarizes key variables and their impact on the reaction outcome.
| Parameter | Recommended Conditions | Rationale and Troubleshooting |
| Base for Deprotonation | LHMDS | LHMDS is a strong, non-nucleophilic base that efficiently generates the ester enolate without competing side reactions. Weaker bases may lead to incomplete deprotonation and lower yields. |
| Alkylation Temperature | -78 °C | Low temperature is crucial to maintain the stability of the enolate and prevent side reactions such as self-condensation. |
| Azide Reduction Method | Catalytic Hydrogenation (H₂/Pd/C) | This method is clean and high-yielding. Alternative methods like the Staudinger reaction can be used but introduce stoichiometric byproducts (triphenylphosphine oxide) that need to be removed. |
| Cyclization Temperature | 60 °C | Gentle heating is generally sufficient to promote the intramolecular lactamization. Higher temperatures may be required for less reactive substrates but could lead to decomposition. |
| Solvent Choice | THF for alkylation, MeOH for reduction/cyclization | THF is an excellent solvent for enolate formation. Methanol is a good solvent for hydrogenation and the subsequent cyclization. |
Conclusion
The one-pot synthesis of 3-arylpyrrolidin-2-ones from esters and a masked amine synthon represents a highly efficient and practical approach for accessing this important class of molecules. By combining the steps of α-alkylation, azide reduction, and intramolecular cyclization into a single operational sequence, this method minimizes waste, reduces purification efforts, and improves overall efficiency. This streamlined synthesis is well-suited for the rapid generation of libraries of 3-arylpyrrolidin-2-one analogs for drug discovery and lead optimization campaigns, providing a valuable tool for researchers in both academia and industry.
References
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]
-
Brunotte, L., et al. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc, 2024(1), 202412235. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. [Link]
-
Ramachandran, P. V., & Choudhary, S. (2023). Monotrifluoroacetoxyborane-Amines for a One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation of Keto or Amino Acids. The Journal of Organic Chemistry, 88(23), 15956–15963. [Link]
Sources
Troubleshooting & Optimization
improving yield of 3-arylpyrrolidin-2-one cyclization reactions
This technical guide addresses the yield optimization and troubleshooting of 3-arylpyrrolidin-2-one synthesis. It focuses on the two most prevalent and scalable methodologies in drug development: Pd-Catalyzed
Executive Summary
The 3-arylpyrrolidin-2-one scaffold is a critical pharmacophore (e.g., in serotonin/dopamine receptor ligands).[1] Unlike 4-aryl analogs (synthesized via reductive cyclization of
Primary Yield Killers:
-
Method A (
-Arylation): Catalyst poisoning, competing -arylation, and oxidative homocoupling.[2] -
Method B (Arylidene Reduction): Incomplete alkene hydrogenation and over-reduction of the aromatic ring.[2]
Part 1: Method A – Pd-Catalyzed -Arylation (Direct Route)
Best for: Late-stage functionalization, library generation, and high structural diversity.
Standard Protocol
Reaction:
| Component | Recommendation | Rationale |
| Substrate | Crucial: Unprotected lactams undergo | |
| Catalyst | Pd(OAc) | Precursor to the active Pd(0) species.[2][3] |
| Ligand | XPhos or | Bulky, electron-rich phosphines prevent catalyst aggregation and accelerate reductive elimination. |
| Base | LiHMDS (1.1-1.3 equiv) or NaO | LiHMDS is preferred for enolizable substrates to prevent aldol side reactions.[2] |
| Solvent | Toluene or THF (Anhydrous) | Polar aprotic solvents like DMF can promote de-bocylation or competitive coordination.[2] |
| Temp | 80–100 °C | Required for oxidative addition of Ar-Br. |
Troubleshooting Guide: -Arylation
Q1: I observe low conversion (<30%) and formation of "Palladium Black."
-
Diagnosis: Catalyst decomposition before oxidative addition.[2]
-
Fix:
-
Ligand Stoichiometry: Ensure Ligand:Pd ratio is
2:1 (monodentate) or 1.2:1 (bidentate).[2] -
Oxygen Scavenging: Degas solvents via freeze-pump-thaw (3 cycles). Sparging with
is often insufficient for sensitive phosphines like .[2] -
Halide Choice: Switch from Ar-Cl to Ar-Br or Ar-I . If Ar-Cl is required, switch ligand to BrettPhos .
-
Q2: I am getting significant amounts of the
-
Diagnosis: Loss of the protecting group in situ or use of unprotected starting material.
-
Fix:
-
Check Protection: Ensure the
-Boc group is stable.[2] Avoid Lewis acidic conditions or temperatures >110 °C. -
Base Strength: Switch from NaO
Bu to LiHMDS . The lithium enolate is "tighter" and less prone to -attack than the sodium enolate.
-
Q3: The product is a mixture of mono- and di-arylated species.
-
Diagnosis: The product (3-aryl) is more acidic than the starting material (due to benzylic stabilization).[2]
-
Fix:
-
Stoichiometry: Use a large excess of the lactam (1.5–2.0 equiv) relative to the aryl halide.[2]
-
Inverse Addition: Add the base slowly to the mixture of lactam and catalyst, rather than adding lactam to the base.
-
Part 2: Method B – Reduction of 3-Arylidene Precursors (Scale-Up Route)
Best for: Multi-gram synthesis, avoiding expensive ligands, and accessing specific stereoisomers.
Standard Protocol
Step 1 (Condensation): 2-Pyrrolidinone + Ar-CHO
| Component | Recommendation | Rationale |
| Condensation Base | NaOEt in Ethanol or KOH | Strong thermodynamic base required to drive the Aldol condensation/dehydration. |
| Reduction Catalyst | 10% Pd/C (dry or wet) | Standard hydrogenation catalyst.[2] |
| H2 Pressure | 1–3 atm (Balloon to Parr shaker) | Low pressure favors alkene reduction over aromatic ring reduction.[2] |
| Solvent | MeOH or EtOH | Protic solvents accelerate hydrogenation.[2] |
Troubleshooting Guide: Arylidene Reduction
Q1: The reaction stalls at the intermediate (incomplete reduction).
-
Diagnosis: Steric hindrance or catalyst poisoning by sulfur/amines in the substrate.[2]
-
Fix:
-
Add Acid: Add 1–2 equiv of HCl or Acetic Acid .[2] Protonation of the lactam nitrogen prevents it from coordinating/poisoning the Pd surface.
-
Temperature: Increase to 50 °C.
-
Change Catalyst: Switch to Pearlman’s Catalyst (Pd(OH)
/C) , which is more active for hindered alkenes.
-
Q2: I see over-reduction (cyclohexyl byproduct).
-
Diagnosis: Reaction conditions are too vigorous, reducing the aromatic ring.[2]
-
Fix:
-
Control Pressure: Strictly limit
pressure to 1 atm (balloon) . -
Monitor Time: Stop reaction immediately upon consumption of starting material (TLC monitoring).
-
Solvent Switch: Change from MeOH to EtOAc . Aromatic reduction is significantly slower in non-protic solvents.[2]
-
Q3: The arylidene precursor precipitates and won't react.
-
Diagnosis: Poor solubility of the conjugated system.[2]
-
Fix:
-
Co-solvent: Use a mixture of MeOH:THF (1:1) or MeOH:DCM to solubilize the starting material.[2]
-
Temperature: Perform the hydrogenation at 40–50 °C .
-
Part 3: Decision Pathways & Mechanisms
Pathway Visualization
The following diagram illustrates the mechanistic divergence between the two methods and the critical decision points for optimization.
Caption: Decision tree comparing the direct Pd-catalyzed route (Method A) vs. the condensation-reduction route (Method B).
Part 4: FAQs
Q: Can I use the reductive cyclization of
Q: Why is LiHMDS preferred over NaH for the
Q: How do I separate the product from the phosphine oxide byproduct in Method A? A: Phosphine oxides are difficult to remove.[2]
-
Precipitation: Dilute the crude mixture with hexanes/ether; the lactam often precipitates while the phosphine oxide stays in solution (or vice versa depending on the aryl group).[2]
-
Saponification: If the product is stable, saponify the
-Boc group; the free lactam has significantly different polarity, making silica chromatography easier.
References
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Source: Sweeney, J. B., et al. (2018). iScience.[2] URL:[Link] Relevance: Establishes the difficulty of accessing 3-aryl isomers and proposes Pd-catalyzed solutions.
-
Enantioselective, Palladium-C
-Arylation of -Boc Pyrrolidine. Source: Barker, G., et al. (2011). The Journal of Organic Chemistry. URL:[Link] Relevance:[2][4] The definitive guide for Method A, detailing ligand choice (sparteine/phosphines) and base effects.[2] -
Palladium-C
-Arylation of Amides and Imides. Source: Hartwig, J. F., et al. (2002).[5] Journal of the American Chemical Society. URL:[Link] Relevance:[2] Foundational text on the mechanism and troubleshooting of amide arylation.[2] -
Synthesis of 3-arylidene-2-oxindoles and their reduction. Source:Molecules (2022).[2][5] URL:[Link] Relevance: Provides protocols for the condensation and subsequent reduction steps (Method B).
Sources
optimizing reaction temperature for 3-arylation of pyrrolidin-2-one
Topic: Optimizing Reaction Temperature for -Arylation of Lactams
Doc ID: TSC-ORG-8821 | Last Updated: 2026-02-16 Status: Active | Access Level: Research / Process Chemistry
Executive Summary
Welcome to the Technical Support Center. This guide addresses the 3-arylation (alpha-arylation) of pyrrolidin-2-one , a critical transformation in the synthesis of racetam derivatives and complex pharmaceutical scaffolds.
While ligand selection is often the focus of optimization, reaction temperature is the silent variable that dictates the kinetic competition between productive C-H arylation and fatal side pathways (N-arylation, ring opening, or catalyst decomposition). This guide moves beyond "standard protocols" to help you engineer the thermodynamic landscape of your reaction.
Module 1: The Thermal Landscape (Mechanistic Theory)
To optimize temperature, you must understand what the heat is actually doing to your catalytic cycle. The reaction typically proceeds via a Palladium-catalyzed cross-coupling of an in situ generated enolate.
The "Goldilocks" Zones
| Temperature Zone | Dominant Kinetic Behavior | Risk Factor |
| Zone A: < 40°C (Sub-Ambient) | Kinetic Control: High selectivity for mono-arylation. Requires highly active catalysts (e.g., bulky alkylphosphines like | Stalled Cycle: Oxidative addition (OA) of aryl chlorides often fails. Reductive elimination (RE) becomes the rate-determining bottleneck. |
| Zone B: 60°C - 80°C (Standard) | Thermodynamic Balance: Optimal rate for OA and RE. Enolate equilibration is fast enough to ensure reactivity but slow enough to minimize di-arylation. | N-Arylation: If the lactam nitrogen is unprotected, N-arylation rates become competitive here. |
| Zone C: > 100°C (High Stress) | High Turnover: Necessary for sterically encumbered substrates or deactivated aryl chlorides. | Catastrophic Failure: Base-mediated ring opening (hydrolysis); Pd-black precipitation; rapid di-arylation. |
Visualizing the Thermal Stress Points
The diagram below maps the catalytic cycle, highlighting where temperature exerts the most influence.
Figure 1: Catalytic cycle of
Module 2: Standard Operating Protocols (SOP)
Do not blindly apply Suzuki coupling conditions.
Protocol A: The "Hartwig-Miura" Standard (60-100°C)
Best for: General screening, Aryl Bromides, N-protected lactams.
-
Catalyst: Pd(OAc)
(1-2 mol%) + XPhos or BINAP (2-4 mol%). -
Base: NaOtBu (1.5 equiv) or LiHMDS (2.0 equiv).
-
Note: LiHMDS allows lower temperatures due to higher enolate reactivity.
-
-
Solvent: Toluene or Dioxane (0.2 M).
-
Temperature Ramp:
-
Start at 60°C . Monitor by HPLC/LCMS at 1 hour.
-
If conversion < 20%, ramp to 80°C .
-
Critical: Do not exceed 100°C unless using Aryl Chlorides.
-
Protocol B: The "Merck-Campos" Low-Temp Method (20-50°C)
Best for: Enantioselective synthesis, Labile substrates, Avoiding di-arylation.
-
Catalyst: Pd(OAc)
+ (Highly active!). -
Transmetallation Agent: ZnCl
(creates a Zinc enolate). -
Process:
-
Generate Li-enolate at -78°C (LiHMDS).
-
Transmetallate with ZnCl
(warm to 0°C). -
Add Catalyst/Ar-Br.[1]
-
Run at Room Temperature (23°C) .
-
-
Why it works: The Zinc enolate is less basic (prevents ring opening) but highly nucleophilic toward the Pd(II) center.
Module 3: Troubleshooting Guide (The Help Desk)
Identify your specific failure mode below to find the temperature-based solution.
Scenario 1: "I have low conversion, and the starting material is intact."
-
Diagnosis: The activation energy for Oxidative Addition (OA) or Reductive Elimination (RE) has not been met.
-
Temperature Fix: Increase T by 10°C increments.
-
Caveat: If you reach 100°C with no reaction, the issue is likely Catalyst Poisoning or Ligand Mismatch , not temperature.
-
Action: Switch to a bulkier, electron-rich ligand (e.g.,
or Ad Pn) which lowers the barrier for OA/RE, allowing the reaction to proceed at your current temperature.
-
Scenario 2: "I see significant N-arylation instead of C3-arylation."
-
Diagnosis: Kinetic competition. N-arylation is often kinetically favored at lower temperatures if the nitrogen is unprotected.
-
Temperature Fix: Counter-intuitively, raising the temperature can sometimes favor C-arylation if the C-arylation is thermodynamically more stable (reversible C-Pd formation).
-
Better Fix: Protect the Nitrogen (Boc, Me, Bn). If protection is impossible, use Protocol B (Zinc Enolate) at low temp, as Zn-enolates are strictly C-selective.
Scenario 3: "My reaction turns black and stops at 50% conversion."
-
Diagnosis: Catalyst decomposition (Pd-black formation). Your temperature is too high for the ligand's stabilizing ability.
-
Temperature Fix: Lower T by 20°C and double the reaction time.
-
Additive Fix: Add 1-5 mol% of free ligand to stabilize the Pd species in solution.
Scenario 4: "I am getting 3,3-di-arylated product."
-
Diagnosis: The mono-arylated product is more acidic (and thus more reactive) than the starting material. This is a classic "over-reaction" problem.
-
Temperature Fix: Lower T to the "Floor Temperature" (the lowest T where OA still occurs). This maximizes the selectivity difference between the two reaction rates.
-
Stoichiometry Fix: Use a high excess of the lactam (1.5 - 2.0 equiv) relative to the aryl halide.
Module 4: Decision Tree & Workflow
Use this logic flow to determine your next experiment.
Figure 2: Troubleshooting logic flow for temperature optimization.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Aryl Chlorides for this reaction? A: Yes, but they require higher activation energy. You must operate in Zone C (100°C+) or use highly active "Next-Gen" Buchwald precatalysts (e.g., XPhos Pd G4). Do not attempt Aryl Chlorides at < 60°C; you will only accumulate inactive Pd species.
Q: My lactam has a Boc-protecting group. Will it survive 100°C? A: It is risky. Thermal deprotection of Boc (tert-butyl carbamate) can occur >100°C, especially in the presence of Lewis acids or weak nucleophiles. If you must go high temp, switch to a Benzyl (Bn) group, which is thermally stable up to >150°C.
Q: Why do you recommend LiHMDS over NaOtBu for temperature sensitive substrates? A: LiHMDS is a kinetic base. It generates the enolate rapidly and completely at low temperatures (-78°C to 0°C). NaOtBu often requires thermal energy to drive the deprotonation equilibrium, forcing you to heat the reaction just to generate the nucleophile.
References
-
Hartwig, J. F., et al.
-Arylation of Esters and Amides under More Neutral Conditions."[2] Journal of the American Chemical Society, 2003.[2] -
Campos, K. R., et al.
-Arylation of N-Boc-pyrrolidine."[3][4] Journal of the American Chemical Society, 2006.[3] -
BenchChem Technical Support. "Troubleshooting N-Arylation and C-Arylation of Pyrrolidines." BenchChem Technical Guides, 2025.
-
Culkin, D. A., & Hartwig, J. F.
-Arylation of Carbonyl Compounds and Nitriles."[2] Accounts of Chemical Research, 2003.[2]
Sources
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 3-(3-methylphenyl)pyrrolidin-2-one
This guide provides an in-depth comparison of chromatographic methods for the purity analysis of 3-(3-methylphenyl)pyrrolidin-2-one, a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount for safety, efficacy, and regulatory compliance.[1] This document is designed for researchers, analytical scientists, and drug development professionals, offering a practical framework for method selection, development, and implementation. We will explore a robust, conventional High-Performance Liquid Chromatography (HPLC) method and compare its performance against modern alternatives like Ultra-Performance Liquid Chromatography (UPLC) and the orthogonal technique of Hydrophilic Interaction Liquid Chromatography (HILIC).
The Analytical Challenge: Why Purity Matters
Impurity profiling is a cornerstone of pharmaceutical development.[1] Impurities can arise from the synthesis process, degradation, or storage and may impact the final product's safety and stability.[2] For a molecule like this compound, potential impurities could include starting materials, reagents, isomers, or degradation products. Therefore, a reliable, sensitive, and specific analytical method is not just a quality control requirement but a critical tool for process optimization and formulation development. Chromatographic methods, particularly HPLC, are the industry standard for this task due to their high resolving power and sensitivity.[3]
The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the most common starting point for the purity analysis of small molecules due to its versatility and robustness.[2] The non-polar stationary phase (typically C18) effectively retains the moderately non-polar this compound via hydrophobic interactions with its phenyl group, while the polar lactam moiety ensures it does not retain too strongly, allowing for reasonable elution times with a standard polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which are ideal for retaining the aromatic ring of the analyte.[3] A column with dimensions of 250 mm x 4.6 mm and 5 µm particles provides a good balance of efficiency and backpressure suitable for standard HPLC systems.[4][5]
-
Mobile Phase (Acetonitrile and Water): Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution, starting with a higher water content and increasing the acetonitrile percentage, is employed to ensure that both polar and non-polar impurities are eluted and resolved from the main peak.
-
Mobile Phase Additive (0.1% Formic Acid): The addition of a small amount of acid like formic acid serves two purposes: it protonates any residual free silanols on the silica backbone of the stationary phase, reducing peak tailing, and it provides a consistent pH to ensure reproducible retention times for any impurities with ionizable functional groups.
-
Detection (UV at 254 nm): The methylphenyl group contains a chromophore that absorbs UV light. A wavelength of 254 nm is a common choice for aromatic compounds and is likely to provide good sensitivity for the parent compound and related impurities.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
Workflow for RP-HPLC Analysis
Caption: A typical workflow for the purity analysis of this compound using RP-HPLC.
High-Performance Alternatives: UPLC and HILIC
While RP-HPLC is reliable, certain applications may demand faster analysis or different selectivity. Here, we compare it with UPLC and HILIC.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes smaller stationary phase particles (<2 µm) and operates at much higher pressures (up to 15,000 psi).[6][7] This results in significant improvements in three key areas: speed, resolution, and sensitivity.[8][9]
-
Rationale for Use: UPLC is ideal for high-throughput screening environments, rapid in-process controls, or when complex impurity profiles require maximum resolving power. The shorter analysis times lead to increased laboratory productivity and significantly reduced solvent consumption, making it a more cost-effective and environmentally friendly option in the long run.[8][9]
-
Experimental Protocol: UPLC Method
-
Instrumentation: UPLC system capable of handling pressures >10,000 psi.
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A scaled-down, faster gradient (e.g., 3-5 minute total run time).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation: Same as HPLC method, but concentration may be reduced due to higher sensitivity.
-
Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating polar and hydrophilic compounds that are poorly retained by reversed-phase chromatography.[10][11] It utilizes a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[12][13] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[11][12]
-
Rationale for Use: This method provides an orthogonal separation mechanism to RP-HPLC. If this compound has highly polar impurities (e.g., those resulting from the cleavage of the phenyl group or hydrolysis of the lactam ring), they might co-elute or elute in the solvent front in a reversed-phase system. HILIC would retain these polar compounds strongly, providing excellent resolution from the main, less polar analyte.
-
Experimental Protocol: HILIC Method
-
Instrumentation: Standard HPLC or UPLC system.
-
Chromatographic Conditions:
-
Column: Amide or Silica-based HILIC column, 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient Program: Start at 100% A, increasing to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: The sample must be dissolved in a high-organic solvent matching the initial mobile phase conditions (e.g., 90% Acetonitrile) to ensure good peak shape.
-
Performance Comparison: A Data-Driven Decision
To facilitate an objective comparison, the following table summarizes hypothetical but realistic performance data for the three methods.
| Parameter | RP-HPLC | UPLC | HILIC |
| Resolution (Rs) between Main Peak and Critical Impurity Pair | 2.1 | 3.5 | 4.2 (for polar impurities) |
| Analysis Time (min) | 30 | 5 | 20 |
| Peak Tailing Factor (Tf) for Main Peak | 1.2 | 1.1 | 1.3 |
| Solvent Consumption per Run (mL) | ~28 | ~3 | ~20 |
| Relative Sensitivity (Signal-to-Noise) | 1x | 3-5x | 1x |
| Best For | Routine QC, Method Robustness | High Throughput, High Resolution | Orthogonal Method, Polar Impurities |
Decision Framework: Selecting the Right Method
The choice of method depends on the specific analytical objective, available instrumentation, and stage of drug development.
Caption: A decision tree to guide the selection of the most appropriate chromatographic method.
Conclusion
For the routine purity analysis of this compound, a well-developed RP-HPLC method on a C18 column offers a robust, reliable, and universally applicable solution. It provides adequate resolution and sensitivity for most quality control applications.
When higher throughput, improved sensitivity, or resolution of complex impurity profiles is required, UPLC is the superior alternative.[6][14] Its significant reduction in analysis time and solvent consumption presents a compelling case for modern laboratories focused on efficiency and sustainability.[8][9]
Finally, HILIC should be considered an essential tool for method validation and in-depth impurity characterization. Its orthogonal selectivity is invaluable for ensuring that no polar impurities are being missed by the primary reversed-phase method, thereby providing a more complete and trustworthy purity profile.
By understanding the principles and performance characteristics of each of these techniques, analytical scientists can confidently select and implement the most appropriate method to ensure the quality and integrity of this compound.
References
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved February 15, 2026, from [Link]
-
Patel, K., et al. (n.d.). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). HPLC vs UPLC: Key Differences in Pharma. Retrieved February 15, 2026, from [Link]
-
WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved February 15, 2026, from [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved February 15, 2026, from [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved February 15, 2026, from [Link]
-
Tosoh Bioscience. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Retrieved February 15, 2026, from [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved February 15, 2026, from [Link]
-
Van der Auwera, P. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Retrieved February 15, 2026, from [Link]
-
International Journal of Environmental Sciences. (2025, June 5). Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs. Retrieved February 15, 2026, from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved February 15, 2026, from [Link]
-
American Journal of Pharmacy & Health Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron. Retrieved February 15, 2026, from [Link]
Sources
- 1. theaspd.com [theaspd.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. researchgate.net [researchgate.net]
- 5. ajphr.com [ajphr.com]
- 6. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 7. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. scribd.com [scribd.com]
Comparative Analysis: 3-(3-methylphenyl)pyrrolidin-2-one vs. Piracetam
This guide provides an in-depth technical comparison between Piracetam (the prototypical racetam) and 3-(3-methylphenyl)pyrrolidin-2-one (herein referred to as 3-MPP ).
Editorial Note: While Piracetam is a well-characterized N-substituted pyrrolidone, 3-MPP represents a specific C-substituted scaffold (a 3-arylpyrrolidin-2-one). This structure corresponds to the lactamized form of 2-(3-methylphenyl)-GABA (a
Executive Summary
-
Piracetam is a hydrophilic, low-potency nootropic requiring high doses (grams). It functions primarily as a positive allosteric modulator (PAM) of AMPA receptors and a membrane fluidity enhancer.
-
3-MPP is a lipophilic, high-potency candidate. Structural analysis indicates it functions as a cyclic GABA analogue (specifically the lactam of an
-substituted GABA derivative). Its potency is estimated to be 20–50x higher than Piracetam in anticonvulsant assays, driven by superior Blood-Brain Barrier (BBB) penetration (LogP ~2.5 vs -0.6) and a distinct mechanism of action targeting inhibitory pathways rather than excitatory modulation.
Chemical Structure & Physicochemical Properties
The fundamental difference lies in the substitution pattern on the pyrrolidone ring. Piracetam is substituted at the Nitrogen (
| Feature | Piracetam | This compound (3-MPP) |
| IUPAC Name | 2-(2-oxopyrrolidin-1-yl)acetamide | This compound |
| Core Scaffold | ||
| Substitution | Acetamide group on | |
| Molecular Weight | 142.16 g/mol | ~175.23 g/mol |
| Lipophilicity (LogP) | -0.6 (Hydrophilic) | ~2.5 (Lipophilic) |
| BBB Permeability | Low (Requires active transport/high dose) | High (Passive diffusion) |
| Metabolic Precursor | Cyclic GABA derivative | Lactam of 2-(3-methylphenyl)-GABA |
Structural Significance
-
Piracetam: The polar acetamide tail makes it water-soluble but limits passive diffusion across the BBB.
-
3-MPP: The 3-methylphenyl (m-tolyl) group adds significant lipophilicity and steric bulk. Placing the aryl group at
(alpha to the carbonyl) mimics the structure of 2-phenyl-GABA (AEBP), a known anticonvulsant, whereas Phenylpiracetam (4-phenyl) mimics 3-phenyl-GABA (Phenibut/Baclofen analogues).
Mechanism of Action: Divergent Pathways
The two molecules likely operate on opposing neurotransmitter systems.
Piracetam: Excitatory Modulation
Piracetam does not bind directly to GABA or glutamate receptors with high affinity. Instead, it binds to the polar heads of phospholipids in the cell membrane, increasing membrane fluidity . This structural change allosterically modulates AMPA receptors, enhancing calcium influx and Long-Term Potentiation (LTP).
3-MPP: Inhibitory Modulation (Proposed)
Based on the Structure-Activity Relationship (SAR) of 3-substituted pyrrolidinones:
-
GABA-T Inhibition: 3-substituted pyrrolidones often inhibit GABA transaminase (GABA-T), preventing the breakdown of GABA and increasing synaptic GABA levels.
-
Ion Channel Modulation: Similar to Levetiracetam (which binds SV2A) or Pregabalin (which binds
calcium channels), the 3-aryl pharmacophore is associated with dampening neuronal hyperexcitability.
Figure 1: Divergent signaling pathways. Piracetam enhances excitatory AMPA signaling via membrane dynamics, while 3-MPP is predicted to enhance inhibitory GABAergic tone via enzyme inhibition or channel modulation.
Potency & Efficacy Comparison
Potency is defined here by the Effective Dose 50 (ED50) in standard rodent models (e.g., MES or PTZ seizure models for anticonvulsants, Passive Avoidance for memory).
| Metric | Piracetam | 3-MPP (Projected) |
| Typical Human Dose | 1,200 – 4,800 mg/day | 50 – 150 mg/day (Estimated) |
| Rodent ED50 (Anti-Seizure) | > 1,000 mg/kg (Weak) | 20 – 40 mg/kg (Potent) |
| Onset of Action | Slow (Weeks for membrane effects) | Rapid (Minutes/Hours due to Lipophilicity) |
| Therapeutic Index | Extremely High (Safe) | Moderate (Risk of sedation/ataxia) |
Analysis:
-
Piracetam is notoriously weak in acute assays. It requires chronic administration to alter membrane dynamics significantly.
-
3-MPP , containing the lipophilic m-tolyl group, is expected to cross the BBB rapidly. Studies on 3-substituted pyrrolidinones (e.g., in Pharmacological Reports, 2014) show ED50 values in the range of 15–50 mg/kg, making 3-MPP roughly 20–50 times more potent by weight than Piracetam for acute indications.
Experimental Protocols for Validation
To empirically verify the potency difference, the following self-validating protocols are recommended.
Protocol A: Lipophilicity & BBB Permeability (In Silico/In Vitro)
-
Objective: Quantify the passive diffusion potential.
-
Method:
-
HPLC Retention Time: Run both compounds on a C18 reverse-phase column.
-
Mobile Phase: Acetonitrile:Water (50:50).
-
Validation: The compound with the longer retention time (higher capacity factor
) is more lipophilic. -
Prediction: 3-MPP will elute significantly later than Piracetam (which may elute near the void volume).
-
Protocol B: Maximal Electroshock Seizure (MES) Test
-
Objective: Compare acute anticonvulsant potency (a proxy for neuronal stabilization).
-
Subjects: Male albino mice (20–25g), n=10 per group.
-
Dosing:
-
Vehicle (Saline/Tween 80).
-
Piracetam: 500, 1000, 2000 mg/kg (i.p.).
-
3-MPP: 10, 30, 100 mg/kg (i.p.).
-
-
Stimulus: Corneal electrodes, 50 mA, 60 Hz, 0.2s.
-
Endpoint: Abolition of tonic hindlimb extension (THE).
-
Data Output: Calculate ED50 using probit analysis.
-
Self-Validating Check: If Piracetam fails to protect 50% of animals even at 1000 mg/kg (expected), while 3-MPP shows protection at <100 mg/kg, the potency hypothesis is confirmed.
Protocol C: Rotarod Neurotoxicity Screen
-
Objective: Ensure the "potency" of 3-MPP isn't simply sedation/toxicity.
-
Method: Place mice on a rotating rod (15 rpm). Measure latency to fall.
-
Comparison: A potent nootropic should have a high Protective Index (PI) (
).-
If 3-MPP causes falls at 50 mg/kg, it is a sedative, not a pure nootropic.
-
Synthesis Workflow (3-MPP)
For researchers requiring the compound for testing, the synthesis typically follows the cyclization of the corresponding GABA derivative.
Figure 2: Synthetic routes. Note the distinction: Standard "Phenylpiracetam" synthesis yields the 4-substituted ring. To achieve the 3-substituted 3-MPP, direct alpha-arylation of 2-pyrrolidone is the preferred modern route.
Conclusion
This compound should not be viewed merely as a "stronger Piracetam." It is a distinct pharmacophore.
-
Piracetam is a metabolic enhancer and membrane modulator suitable for long-term cognitive support with a high safety ceiling.
-
3-MPP is a potent, lipophilic modulator of inhibitory tone, likely sharing properties with Levetiracetam or Phenibut (in lactam form). It offers significantly higher potency (mg for mg) but carries a higher risk of sedation and a narrower therapeutic window.
References
-
Gouliaev, A. H., et al. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews. Link
-
Sapa, J., et al. (2014). Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives. Pharmacological Reports. Link
-
Muller, W. E., et al. (1997). Effects of piracetam on membrane fluidity in the aged mouse, rat, and human brain. Biochemical Pharmacology. Link
-
Malawska, B. (2005). Synthesis and anticonvulsant activity of new N-substituted pyrrolidin-2-one derivatives. Il Farmaco. Link
-
Carrazana, E., et al. (2010). Levetiracetam: A review of its use in epilepsy. Biologics. Link
A Structural and Physicochemical Comparative Analysis: 3-(3-methylphenyl)pyrrolidin-2-one and Levetiracetam
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] This guide presents a detailed structural and physicochemical comparison of two such derivatives: the established antiepileptic drug Levetiracetam and the lesser-studied 3-(3-methylphenyl)pyrrolidin-2-one. By dissecting their molecular architectures and properties, we aim to provide drug development professionals with critical insights that can inform the design of novel central nervous system (CNS) therapeutics. This analysis is grounded in experimental data and computational predictions, offering a comprehensive resource for structure-activity relationship (SAR) studies.
Introduction: The Significance of the Pyrrolidinone Core
The five-membered lactam ring of the pyrrolidinone structure is a privileged motif in drug discovery, found in a multitude of FDA-approved drugs.[3] Its prevalence stems from its favorable pharmacokinetic properties and its ability to engage in various biological interactions. Levetiracetam, a second-generation antiepileptic drug, exemplifies the therapeutic potential of this scaffold.[4] Its unique mechanism of action, which involves binding to the synaptic vesicle glycoprotein 2A (SV2A), sets it apart from other anticonvulsants and has spurred interest in the exploration of its structural analogs.[5]
This guide focuses on a comparative analysis of Levetiracetam and this compound. While both share the pyrrolidinone core, their distinct substitution patterns lead to significant differences in their three-dimensional structures and physicochemical characteristics. Understanding these differences is paramount for predicting their potential biological activities and guiding further research.
Molecular Structure: A Tale of Two Substituents
The fundamental distinction between Levetiracetam and this compound lies in the nature and placement of their respective substituents on the pyrrolidinone ring.
-
Levetiracetam: Chemically named (S)-2-(2-oxopyrrolidin-1-yl)butanamide, it features a butanamide group attached to the nitrogen atom (position 1) of the pyrrolidinone ring. This side chain is crucial for its interaction with SV2A.[5]
-
This compound: In this analog, a 3-methylphenyl group is directly bonded to carbon 3 of the pyrrolidinone ring. This substitution dramatically alters the steric bulk and electronic landscape of the molecule compared to Levetiracetam.
Caption: Side-by-side comparison of the chemical structures.
Physicochemical Properties: A Quantitative Comparison
The structural dissimilarities between the two compounds translate into distinct physicochemical profiles, which are critical determinants of their pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed properties.
| Property | Levetiracetam | This compound | Data Source |
| Molecular Formula | C₈H₁₄N₂O₂ | C₁₁H₁₃NO | [6] |
| Molecular Weight ( g/mol ) | 170.21 | 175.23 | [4] |
| LogP (o/w) | -0.65 | ~2.5 (estimated) | [7] |
| Hydrogen Bond Donors | 1 | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | 1 | PubChem |
| Topological Polar Surface Area (Ų) | 58.4 | 29.1 | PubChem |
Analysis of Physicochemical Data:
Levetiracetam's negative LogP value indicates its hydrophilic nature, consistent with its high water solubility.[4][7] In contrast, the estimated LogP for this compound suggests a significantly more lipophilic character. This difference is further underscored by the topological polar surface area (TPSA), where Levetiracetam has a larger value, indicative of greater polarity. These parameters have profound implications for drug absorption, distribution, metabolism, and excretion (ADME), particularly for CNS-targeting compounds where blood-brain barrier penetration is a key consideration.
Experimental Protocols for In-Depth Structural Analysis
To move beyond computational predictions and gain a definitive understanding of the structural nuances, a combination of experimental techniques is essential.
In-Silico Conformational Analysis: Predicting 3D Structures
Rationale: Before embarking on resource-intensive experimental work, computational modeling provides valuable insights into the preferred three-dimensional conformations of the molecules.[8][9][10][11] This allows for an initial assessment of their shapes, sizes, and potential binding modes.
Protocol:
-
Structure Generation: Obtain 2D structures and convert them to 3D models using cheminformatics software.
-
Energy Minimization: Employ a suitable force field (e.g., MMFF94) to optimize the geometry and relieve any steric strain.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the rotational freedom around single bonds and identify low-energy conformers.[12]
-
Quantum Mechanical Calculations: For the most stable conformers, perform higher-level calculations (e.g., Density Functional Theory) to obtain more accurate electronic properties and geometries.
-
Comparative Overlay: Superimpose the lowest energy conformers of both molecules to visualize and quantify structural differences.
Caption: A streamlined workflow for computational structural analysis.
X-Ray Crystallography: The Gold Standard for Structure Determination
Rationale: Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the precise three-dimensional arrangement of atoms in the solid state.[13][14][15][16][17] This technique is invaluable for validating computational models and understanding intermolecular interactions in the crystalline form.
Protocol:
-
Crystal Growth: The primary and often most challenging step is to grow single crystals of sufficient size and quality. This typically involves slow evaporation of a saturated solution or vapor diffusion methods.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data.
-
Structural Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles. It also reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
Rationale: While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers insights into the molecular structure and dynamics in solution, which is more representative of the physiological environment.[18][19][20][21][22]
Protocol:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent.
-
1D NMR (¹H and ¹³C): These experiments provide information about the chemical environment of the hydrogen and carbon atoms, respectively, helping to confirm the basic connectivity of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These more advanced techniques are used to establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the elucidation of the complete molecular structure.
-
NOESY/ROESY: These experiments provide information about through-space interactions between protons, which can be used to determine the relative stereochemistry and preferred conformation in solution.
Synthesis and Further Exploration
The synthesis of Levetiracetam is well-established and can be achieved through various routes, including asymmetric synthesis and racemic synthesis followed by chiral resolution.[23][24][25][26][27] The synthesis of this compound and other 3-substituted pyrrolidinones can be accomplished through methods such as Michael additions followed by cyclization.[2][28][29]
Conclusion and Future Directions
The structural and physicochemical comparison of this compound and Levetiracetam reveals two distinct molecular entities despite their shared pyrrolidinone core. The lipophilic nature and altered steric profile of this compound suggest that it is unlikely to share Levetiracetam's affinity for SV2A. However, these very properties may open doors to interactions with other biological targets within the CNS.
This guide provides the foundational knowledge and experimental framework necessary for the further investigation of this compound and other novel pyrrolidinone derivatives. Future research should focus on the experimental determination of its crystal structure and solution-state conformation, followed by in vitro and in vivo studies to elucidate its pharmacological profile. Such systematic exploration is crucial for unlocking the full therapeutic potential of the versatile pyrrolidinone scaffold.
References
-
ChemAnalyst. (2025, September 1). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. Retrieved from [Link]
-
Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved from [Link]
-
ChemBK. (n.d.). Levetiracetam. Retrieved from [Link]
-
Dovepress. (n.d.). Review of levetiracetam, with a focus on the extended release formulation, as adjuvant therapy in controlling partial-onset seizures. Neuropsychiatric Disease and Treatment. Retrieved from [Link]
-
Taylor & Francis Online. (2010, October 13). An alternate synthesis of levetiracetam. Synthetic Communications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Total synthesis of levetiracetam. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Springer Link. (2016). Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. Methods in Molecular Biology. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Chemical Science. Retrieved from [Link]
-
SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Levetiracetam (antiepileptic) synthesis I. Retrieved from [Link]
-
ACS Publications. (2021, July 1). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. Retrieved from [Link]
-
Meiler Lab. (n.d.). Small Molecule Conformation Generator. Retrieved from [Link]
-
PubMed Central. (2015, September 30). BCL::Conf: small molecule conformational sampling using a knowledge based rotamer library. Journal of Cheminformatics. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). Small-molecule conformational search methods. (A) A molecule containing... | Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of levetiracetam. | Download Scientific Diagram. Retrieved from [Link]
-
Wikipedia. (n.d.). Levetiracetam. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Retrieved from [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of pyrrolidine derivatives 92a,b, Schiff bases... | Download Scientific Diagram. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
ACS Publications. (2025, May 7). Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. Chemical Research in Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of pyrrolidine and their derivatives | Download Scientific Diagram. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). {3-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone. CompTox Chemicals Dashboard. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-3-phenylpyrrolidine. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Pyrrolin-2-one synthesis. Retrieved from [Link]
-
DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 3-methylene-2-pyrrolidinone - C5H7NO, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylpyrrolidin-2-one. PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. enamine.net [enamine.net]
- 4. Review of levetiracetam, with a focus on the extended release formulation, as adjuvant therapy in controlling partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levetiracetam - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Small Molecule Conformation Generator – Meiler Lab [meilerlab.org]
- 11. BCL::Conf: small molecule conformational sampling using a knowledge based rotamer library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 15. rigaku.com [rigaku.com]
- 16. excillum.com [excillum.com]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. scilit.com [scilit.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jchps.com [jchps.com]
- 21. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 22. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 23. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 26. Total synthesis of levetiracetam - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]
- 29. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
Reference Standards for 3-Substituted Pyrrolidin-2-one Analysis: A Comparative Technical Guide
Executive Summary: The Stereochemical Imperative
3-substituted pyrrolidin-2-ones (γ-lactams) represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster anticonvulsants like Levetiracetam , phosphodiesterase inhibitors like Rolipram , and respiratory stimulants like Doxapram .
The analytical challenge lies not just in the lactam stability, but in the C3 stereocenter . For 3-substituted derivatives, the pharmacological activity is often restricted to a single enantiomer (e.g., (S)-Levetiracetam).[1] Consequently, the selection of reference standards is not merely a compliance checkbox—it is the rate-limiting step for establishing method specificity and accuracy.
This guide objectively compares reference standard grades (ISO 17034 CRM vs. Analytical Grade) and structural types (Enantiopure vs. Racemic), providing a self-validating framework for their application in regulated environments.[1]
Technical Deep Dive: The C3-Lactam Challenge
Chemical Instability & Handling
The pyrrolidin-2-one ring is susceptible to hydrolysis under alkaline conditions or high thermal stress, opening to form the corresponding
-
Implication for Standards: Aqueous stock solutions of reference standards must be buffered (pH 4.5–6.0) and stored at 2–8°C. Unbuffered aqueous standards show detectable ring-opening within 48 hours at room temperature.
The Chiral Trap
At the C3 position, the acidic proton (
-
Critical Control Point: When using a reference standard for chiral purity (enantiomeric excess), one must verify that the standard itself has not racemized during storage. Racemic standards are paradoxically more stable and essential for validating column resolution (
).
Comparative Analysis: Reference Standard Performance
ISO 17034 CRM vs. Analytical Grade (Reagent)
In quantitative assays (Potency/Assay), the uncertainty of the reference standard directly propagates to the final result.
Table 1: Impact of Reference Standard Grade on Assay Accuracy (Levetiracetam Case Study)
| Feature | ISO 17034 CRM | Analytical Standard (High Purity) | Reagent Grade |
| Certified Purity | 99.8% ± 0.3% ( | >98% (Typical) | >95% (Not Certified) |
| Traceability | SI-traceable (NIST/BIPM) | Manufacturer Internal | None |
| Water Content | Quantified & Subtracted | Often "As is" | Hygroscopic variability |
| Assay Error Contribution | < 0.5% | 1.0% – 2.5% | > 5.0% |
| Regulatory Use | Release Testing, Validation | R&D, Early Screening | Synthesis Starting Material |
Expert Insight: For release testing of 3-substituted pyrrolidin-2-ones, using a non-CRM standard requires an in-house qualification protocol (see Section 4) that often costs more in labor than purchasing the CRM.
Enantiopure vs. Racemic Standards
A common error in method development is purchasing only the active enantiomer standard.[1]
Table 2: Strategic Utility of Chiral Standards
| Standard Type | Enantiopure ((S)-Isomer) | Racemic ((RS)-Mixture) |
| Primary Use | Quantitation of API; Limit test for R-isomer | System Suitability (Resolution check) |
| Cost | High | Low to Moderate |
| Method Development | Cannot prove separation of enantiomers alone | Essential to define retention windows |
| Risk | False identification if method is not specific | None (contains both markers) |
Self-Validating Experimental Protocols
Protocol A: In-Situ Resolution Validation (The "Racemic Spike")
Objective: To validate chiral separation efficiency when a commercial racemic standard is unavailable or expensive.[1]
-
Preparation : Prepare a 1.0 mg/mL stock of your target analyte (e.g., (S)-Levetiracetam CRM).[1]
-
Stress Induction : Take a 1 mL aliquot. Add 10 µL of 0.1 N NaOH.
-
Racemization : Heat at 60°C for 30 minutes. (This forces partial racemization at C3).[1]
-
Neutralization : Quench with 10 µL of 0.1 N HCl.
-
Analysis : Inject this "spiked" sample onto your Chiral HPLC column (e.g., Chiralpak AD-H).[1]
-
Validation Criteria : You should see two distinct peaks. Calculate Resolution (
). If , the method is invalid for chiral purity testing.[1]
Protocol B: Qualification of a Secondary Standard
Objective: To certify an in-house bulk lot against a primary ISO 17034 CRM for routine use.[1]
-
Drying : Determine Loss on Drying (LOD) or Water Content (KF) of the secondary material.
-
Bracketing Standard : Prepare triplicate preparations of the Primary CRM and the Secondary candidate.
-
HPLC Analysis : Run a sequence: CRM - Cand - CRM - Cand - CRM.
-
Calculation :
-
Acceptance : The Relative Standard Deviation (RSD) of the response factors must be
.
Visualized Workflows
Decision Tree for Standard Selection
This diagram guides the selection of the correct reference standard grade based on the analytical lifecycle stage.
Figure 1: Decision matrix for selecting reference standards in pyrrolidin-2-one analysis.
Degradation Pathway Alert
Understanding the stability profile is critical for standard handling.
Figure 2: Primary degradation pathways affecting reference standard integrity.
References
-
Sigma-Aldrich (Merck) . 1-Vinyl-2-pyrrolidinone Pharmaceutical Secondary Standard; Certified Reference Material. Retrieved from
-
LGC Standards . 2-Pyrrolidinone | CAS 616-45-5 | Reference Standards. Retrieved from
-
National Institutes of Health (PubChem) . Levetiracetam | C8H14N2O2 | CID 5284583.[1] Retrieved from
-
Rao, B. M., et al. (2004).[1] A Validated Chiral LC Method for the Enantioselective Analysis of Levetiracetam. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Tocris Bioscience . Rolipram | PDE4 Inhibitor | Technical Data. Retrieved from
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Levetiracetam Monograph 2535. (Reference for impurity limits and standard requirements).
-
BenchChem . A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Retrieved from
Sources
Safety Operating Guide
Safe Handling and Personal Protective Equipment for 3-(3-methylphenyl)pyrrolidin-2-one
Anticipated Hazard Profile
Based on the hazard classifications of structurally similar pyrrolidinone derivatives, 3-(3-methylphenyl)pyrrolidin-2-one should be handled as a hazardous substance with the potential to cause significant health effects. The precautionary principle dictates that we assume a hazard profile consistent with more hazardous analogs until specific data becomes available.
| Hazard Classification (Anticipated) | GHS Hazard Statement Code | Rationale Based on Analogous Compounds |
| Acute Toxicity, Oral (Harmful) | H302 | Analog 2-(3-Methylphenyl)pyrrolidine is classified as H302.[4] |
| Skin Irritation | H315 | NMP and other analogs are known skin irritants.[2][3][4][5] |
| Serious Eye Irritation/Damage | H319 | Analogs are consistently classified as causing serious eye irritation.[2][3][4][6] |
| Respiratory Tract Irritation | H335 | Several analogs may cause respiratory irritation.[2][3][4] |
| Reproductive Toxicity | H360 | The well-studied analog NMP is classified as H360D ("May damage the unborn child"). This potential must be considered for novel derivatives.[2][5] |
| Combustible Liquid | H227 | NMP is a combustible liquid; therefore, flammability should be considered a potential hazard.[2][7] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to create a primary barrier between the researcher and this compound. The causality for each selection is directly linked to the anticipated hazards.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles | Rationale: Protects against splashes and aerosols, which is critical as analogs are known to cause serious eye irritation.[2][4] Must conform to ANSI Z87.1 standards. For large-scale operations or where significant splash risk exists, a full face shield should be worn in addition to goggles. |
| Skin and Body Protection | Chemical-resistant laboratory coat | Rationale: Provides a barrier against skin contact, as the compound is anticipated to be a skin irritant.[2][3][4] A fully buttoned, long-sleeved lab coat is mandatory. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Hand Protection | Nitrile or Neoprene gloves | Rationale: Provides a chemical barrier for the hands, the most likely point of direct contact. Inspect gloves for tears or perforations before each use. Employ the double-gloving technique for added protection, especially during extended procedures. Change gloves every 60 minutes or immediately if contamination is suspected.[5] Use proper glove removal technique to avoid self-contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Rationale: Engineering controls are the primary method for respiratory protection. All handling of the solid or solutions should occur within a fume hood to prevent inhalation of dust, aerosols, or vapors, which may cause respiratory irritation.[2][3][4] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be selected based on a formal exposure assessment. |
Operational Plan: Safe Handling Workflow
Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring reproducible safety outcomes.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and certified. Clear the workspace of all non-essential items. Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
PPE Donning: Don all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain any dust. Use anti-static tools and equipment, as some analogs are combustible liquids and static discharge could be an ignition source.[7]
-
Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing. Keep the container covered or capped when not in use.
-
Post-Handling: After completing the work, decontaminate any surfaces within the fume hood. Securely cap all containers containing the compound.
-
PPE Doffing: Remove PPE in a designated area, taking care to avoid self-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.[5]
Caption: Safe Handling Workflow for this compound.
Logistical Plan: Spill and Disposal Management
Emergency preparedness and compliant waste management are non-negotiable components of laboratory safety.
Spill Response
Immediate and correct response to a spill can prevent a minor incident from escalating.
-
Minor Spill (inside a chemical fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, use a chemical absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Collect the absorbent material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[8]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spill (outside a chemical fume hood):
-
Evacuate the laboratory immediately.
-
Alert institutional safety personnel and activate the emergency alarm.
-
Prevent entry to the affected area.
-
Provide safety personnel with as much information as possible about the spilled substance.
-
Caption: Spill Response Decision Tree.
Waste Disposal
All waste containing this compound, whether solid, liquid, or contaminated consumables (e.g., gloves, absorbent pads), must be treated as hazardous waste.
-
Segregation: Do not mix this waste with non-hazardous trash.
-
Containment: Collect waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][5]
By integrating these safety protocols into every aspect of handling this compound, researchers can effectively manage risks and maintain a safe laboratory environment.
References
-
Pharmaffiliates. (n.d.). (3R,5S)-5-([1,1'-Biphenyl]-4-yl)-3-methylpyrrolidin-2-one. Retrieved from [Link]
-
Associates of Cape Cod, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
NIST. (n.d.). (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
